molecular formula C22H24N4O4S B6063192 4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide CAS No. 5533-96-0

4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B6063192
CAS RN: 5533-96-0
M. Wt: 440.5 g/mol
InChI Key: YUOAKYRBFXXEQI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide, commonly known as MPSP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSP belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibition of certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of MPSP involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in cells. Inhibition of this enzyme can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.
Biochemical and Physiological Effects:
MPSP has been found to exhibit potent inhibition of certain enzymes, leading to various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.

Advantages and Limitations for Lab Experiments

The advantages of using MPSP in lab experiments include its potent inhibition of certain enzymes, making it a promising candidate for the development of anticancer drugs and antibiotics. However, the limitations of using MPSP include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of MPSP. One direction is the development of MPSP-based drugs for the treatment of cancer and bacterial infections. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of MPSP in vivo. Overall, the study of MPSP has the potential to lead to the development of new and effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MPSP involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminobenzenesulfonamide, followed by the coupling of the resulting intermediate with 3-methoxy-2-pyrazinylamine. The final product is obtained through crystallization and purification processes. The synthesis of MPSP has been extensively studied, and various modifications to the method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

MPSP has been studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibition of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. This makes MPSP a promising candidate for the development of anticancer drugs. Additionally, MPSP has been found to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of antibiotics.

properties

IUPAC Name

4-tert-butyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)25-17-9-11-18(12-10-17)31(28,29)26-19-21(30-4)24-14-13-23-19/h5-14H,1-4H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOAKYRBFXXEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362277
Record name ZINC01214192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5533-96-0
Record name ZINC01214192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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